2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

Catalog No.
S3318344
CAS No.
835616-61-0
M.F
C13H9FN2O4
M. Wt
276.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,...

CAS Number

835616-61-0

Product Name

2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione

Molecular Formula

C13H9FN2O4

Molecular Weight

276.22 g/mol

InChI

InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)

InChI Key

MPQLCQKBYRSPNA-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F

2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, also known as Thalidomide 5-fluoride, is a molecule being investigated for its potential applications in PROTAC (Proteolysis-Targeting Chimeras) research. PROTACs are a class of heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation by the proteasome [].

  • Thalidomide Scaffold

    This molecule is a structural analog of thalidomide, a drug with known teratogenic effects but also immunomodulatory properties []. Researchers are exploring if modifications to the thalidomide structure, like the addition of a fluorine atom, can preserve the protein-protein interaction domain while eliminating the teratogenic effects [].

  • Targeting Cereblon

    The 2,6-dioxopiperidin-3-yl moiety (piperidine ring) in the molecule is crucial for binding to cereblon, an E3 ubiquitin ligase protein that is a frequent target in PROTAC design []. By binding to cereblon, 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione could serve as a potential warhead moiety in PROTACs, recruiting cereblon to degrade unwanted proteins.

  • Targeted Protein Degradation

    The success of PROTACs hinges on the ability of the linker and ligand moieties to specifically target a protein of interest. Researchers are investigating if 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione can be incorporated into PROTAC designs with various linker and targeting moieties to degrade specific disease-associated proteins [].

2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione is a synthetic organic compound with the molecular formula C₁₃H₉FN₂O₄ and a molecular weight of approximately 276.22 g/mol. It appears as a white to light gray powder or crystal and is known for its high purity levels, often exceeding 98% . The compound is categorized under the class of isoindoline derivatives and features a unique combination of piperidine and isoindoline structures.

The chemical reactivity of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the fluorine atom and the dioxopiperidine moiety. The introduction of fluorine enhances its reactivity compared to non-fluorinated analogs, making it an interesting candidate for further chemical modifications.

This compound has shown potential biological activities, particularly in medicinal chemistry. Its structural components suggest possible interactions with biological targets related to cancer treatment and other therapeutic areas. The presence of the dioxopiperidine structure may contribute to its pharmacological effects by modulating enzyme activity or receptor interactions .

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione typically involves several steps:

  • Formation of Isoindoline Derivative: Initial reactions focus on creating the isoindoline core structure.
  • Fluorination: A fluorination step introduces the fluorine atom at the 5-position, which can be achieved through various methods such as electrophilic fluorination.
  • Piperidine Integration: The final step involves attaching the dioxopiperidine moiety to complete the synthesis.

These methods can vary based on desired yields and purity levels.

2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer therapies.
  • Chemical Research: In studies focused on modifying isoindoline derivatives for enhanced biological activity.
  • Material Science: Potential use in developing new materials due to its unique structural properties .

Interaction studies involving this compound often focus on its binding affinity to specific biological targets. Preliminary research indicates that it may interact with certain enzymes or receptors implicated in disease pathways, suggesting avenues for therapeutic applications. Further studies are necessary to elucidate these interactions fully .

Several compounds share structural similarities with 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione:

Compound NameMolecular FormulaKey Features
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dioneC₁₃H₉FN₂O₄Similar structure but with different fluorine positioning
ThalidomideC₁₃H₁₁N₁O₄Known for its controversial history in medicine
5-FluoroisoindolineC₉H₈FN₂OLacks piperidine component but shares isoindoline core

The uniqueness of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds .

Domino Reaction Approaches for Core Scaffold Assembly

Domino reactions have emerged as pivotal strategies for constructing the isoindoline-1,3-dione core. A notable example involves the hexadehydro-Diels–Alder (HDDA) domino reaction, which enables the formation of three new carbon-carbon bonds and two carbon-oxygen bonds in a single transformation. This method utilizes substituted tetraynes and imidazole derivatives under solvent-free conditions at 100°C, yielding tricyclic isoindole-1,3-diones with high atom economy (Fig. 1). The reaction proceeds via an aryne intermediate, which undergoes [4+2] cycloaddition with imidazole, followed by oxidation to stabilize the isoindoline-dione scaffold.

Key advantages of this approach include:

  • Elimination of metal catalysts or directing groups.
  • Compatibility with diverse substituents on the tetrayne and imidazole components.
  • Scalability for gram-scale synthesis (yields: 70–90%).

Comparative studies highlight the HDDA method’s superiority over traditional phthalic anhydride-amine condensations, particularly in accessing sterically hindered derivatives.

Fluorination Techniques at the Isoindoline-1,3-dione Moiety

Introducing fluorine at the 5-position of the isoindoline-dione ring requires specialized methodologies:

Direct Fluorination via Condensation
A one-pot synthesis employs 4-fluorophthalic anhydride and urea in refluxing toluene, achieving quantitative yields of 5-fluoroisoindole-1,3-dione (Fig. 2). This method avoids hazardous fluorinating agents but is limited by the commercial availability of fluorinated precursors.

Halogen-Exchange Fluorination
Patent literature describes a high-yield approach using potassium fluoride in sulfolane at 150–200°C to replace chlorine atoms in tri-/tetrachlorophthalimides. Critical parameters include:

  • Molar ratio of 1.13–1.50 fluorine atoms per non-fluorine halogen.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
MethodReagentsTemperatureYieldPurity
Direct CondensationUrea, Toluene110°C100%>95%
Halogen ExchangeKF, Sulfolane, PTC180°C85%98%

Halogen exchange enables late-stage fluorination of complex intermediates but risks incomplete substitution at lower temperatures.

Optimization of Solvent Systems and Catalytic Conditions

Solvent and catalyst selection critically influence reaction efficiency:

Domino Reaction Optimization

  • Solvent: Toluene outperforms polar aprotic solvents (DMF, DMSO) by minimizing side reactions.
  • Catalyst: Reactions proceed efficiently without metals, though palladium acetate (5 mol%) accelerates aryne formation in stubborn cases.

Fluorination Optimization

  • Solvent: Sulfolane’s high polarity and thermal stability (>200°C) facilitate complete halogen exchange.
  • Catalyst: Phase-transfer agents (e.g., 18-crown-6) improve fluoride ion accessibility in nonpolar media.

Reaction kinetics studies reveal that increasing toluene volume by 50% in condensation reactions reduces byproduct formation from 12% to 3%.

Comparative Analysis of Synthetic Routes in Patent Literature

Patent US6187931B1 claims a halogen-exchange method producing tetrafluorophthalimides with >98% purity, contrasting with academic routes that prioritize step economy over scalability. Key distinctions include:

ParameterPatent MethodAcademic Route
Starting MaterialTetrachlorophthalimide4-Fluorophthalic Anhydride
Fluoride SourceKFNone (pre-fluorinated)
Reaction Time10–24 h16 h
ScalabilityMulti-kilogramGram-scale

The patent route’s reliance on halogen exchange allows modular fluorination but requires stringent anhydrous conditions. Academic methods offer simplicity but depend on fluorinated building blocks.

Fluorine Substitution Effects on Ternary Complex Formation

Fluorine substitution at the five position of the isoindoline ring system significantly influences ternary complex formation dynamics and stability [5] [6]. The electronegative fluorine atom enhances binding affinity through multiple mechanisms, including modulation of electrostatic interactions and potential formation of weak intermolecular contacts [7] [6]. Studies demonstrate that fluorinated thalidomide analogues exhibit improved cereblon binding affinity compared to their non-fluorinated counterparts, with 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione showing enhanced affinity relative to the parent thalidomide structure [5] [6].

The fluorine substitution appears to stabilize ternary complex formation through effects on the local electronic environment and potential modulation of solvation dynamics [8] [9]. Computational analyses reveal that fluorine incorporation can influence the conformational preferences of the ligand, potentially favoring orientations that promote productive protein-protein interactions within the ternary complex [10] [11]. The enhanced binding cooperativity observed with fluorinated compounds suggests that the fluorine atom contributes to the thermodynamic stability of the cereblon-ligand-substrate assembly [12].

Molecular dynamics simulations indicate that fluorine substitution affects the residence time of substrate proteins within the ternary complex, with fluorinated ligands demonstrating prolonged complex stability compared to non-fluorinated analogues [10] [11]. The fluorine atom may participate in weak electrostatic interactions with neighboring protein residues, contributing to the overall binding enthalpy through dipolar interactions that are distinct from traditional hydrogen bonding [8] [13].

Kinetic Profiling of Ubiquitin Transfer Efficiency

The kinetic parameters of ubiquitin transfer mediated by 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione reveal a complex multi-step mechanism involving sequential substrate binding and product release [14] [15]. The ubiquitination process follows essential activator kinetics, where the cereblon-ligand complex functions as an obligate intermediate in the catalytic cycle [14]. Kinetic analyses demonstrate that the fluorinated compound exhibits enhanced catalytic efficiency compared to non-fluorinated analogues, with improved turnover numbers reflecting more efficient substrate processing [14] [16].

The rate-limiting step appears to be the formation of the productive ternary complex rather than the chemical step of ubiquitin transfer itself [14] [15]. Time-resolved studies indicate that 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione facilitates rapid assembly of the cereblon-substrate complex, with association rate constants significantly exceeding those observed for the parent thalidomide [14]. The enhanced kinetic profile correlates with the improved binding affinity and suggests that fluorine substitution optimizes both thermodynamic and kinetic aspects of the ubiquitination mechanism [14] [16].

Steady-state kinetic analyses reveal that the compound exhibits Michaelis-Menten behavior with respect to both ubiquitin-conjugated enzyme two and substrate protein concentrations [15]. The apparent Michaelis constant values indicate high-affinity interactions with both substrates, consistent with the formation of a stable ternary complex prior to ubiquitin transfer [15]. The catalytic rate constant demonstrates temperature dependence characteristic of enzyme-catalyzed reactions, with activation energies consistent with conformational rearrangements preceding the chemical step [14] [15].

Allosteric Modulation of Substrate Receptor Interfaces

The binding of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione induces significant allosteric rearrangements within the cereblon structure, transitioning the protein from an open to a closed conformation [17] [18]. The sensor loop region, spanning residues 341 to 361, undergoes a dramatic conformational change from an extended configuration to a structured beta-hairpin arrangement upon ligand binding [17]. This allosteric transition is essential for neosubstrate recruitment and represents a critical determinant of compound efficacy [17] [18].

Cryo-electron microscopy studies reveal that ligand-induced cereblon closure involves repositioning of the thalidomide-binding domain relative to the amino-terminal Lon protease-like domain [17]. The fluorine substituent may contribute to stabilization of the closed conformation through additional contacts with residues in the Lon domain, enhancing the allosteric coupling between ligand binding and conformational change [17] [18]. Hydrogen-deuterium exchange mass spectrometry confirms that ligand binding substantially reduces solvent accessibility for regions within the Lon, thalidomide-binding, and helical bundle domains [17].

The allosteric mechanism involves multiple conformational intermediates, with the sensor loop serving as a critical allosteric hub that transmits binding information throughout the cereblon structure [17] [18]. The closed conformation represents the substrate-competent state, as neosubstrates demonstrate exclusive association with the closed cereblon conformer [17]. The magnitude of the allosteric response varies among different cereblon ligands, with compounds exhibiting enhanced binding affinity generally producing more complete conformational transitions [17] [18].

The amino-terminal belt region, comprising residues 48 to 63, plays a crucial role in stabilizing the closed conformation through interdomain contacts [17]. Deletion of this region significantly impairs ligand-induced closure, emphasizing the cooperative nature of the allosteric mechanism [17]. The allosteric network extends beyond cereblon to influence the positioning of the DNA damage-binding protein 1 beta propeller domains, which adopt discrete conformational states that may affect substrate positioning for ubiquitination [17].

Parameter2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dioneReference Compound
Binding Affinity (Kd)~250 nM [1]~250 nM (Thalidomide) [1]
Sensor Loop Transition85% Closed State [17]20% Closed State [17]
Ternary Complex StabilityEnhanced [12]Baseline [12]
Ubiquitin Transfer RateImproved [14]Standard [14]
Allosteric CouplingStrong [17]Moderate [17]

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

276.05463493 g/mol

Monoisotopic Mass

276.05463493 g/mol

Heavy Atom Count

20

Other CAS

835616-61-0

Dates

Last modified: 08-19-2023
Nowak et al. Plasticity in binding confers selectivity in ligand induced protein degradation. Nature Chemical Biology, doi: 10.1038/s41589-018-0055-y, published online 11 June 2018

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